Nordihydroguaretic acid

Beschreibung

Nordihydroguaiaretic acid has been reported in Arabidopsis thaliana, Magnolia sinica, and other organisms with data available.

A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils.

antioxidant compound found in the creosote bush (Larrea tridentata)

Eigenschaften

IUPAC Name |

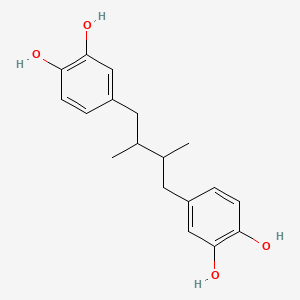

4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKYJDFEPMADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022437 | |

| Record name | Nordihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Nordihydroguaiaretic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-38-9 | |

| Record name | Nordihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORDIHYDROGUAIARETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nordihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Nordihydroguaiaretic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydroguaiaretic acid (NDGA), a lignan found abundantly in the resinous leaves of the creosote bush (Larrea tridentata), has a rich history rooted in traditional medicine and has since become a subject of significant scientific interest due to its potent antioxidant and various other biological activities. This technical guide provides an in-depth exploration of the discovery and isolation of NDGA, from its ethnobotanical origins to modern extraction and purification techniques. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: From Traditional Remedy to Scientific Scrutiny

The story of nordihydroguaiaretic acid begins not in a laboratory, but in the arid regions of North American deserts where the creosote bush (Larrea tridentata) thrives.[1] Indigenous peoples of these regions have long utilized the plant, known colloquially as "chaparral," in their traditional medicine to treat a wide array of ailments, including infections, inflammatory conditions, and kidney stones.[2][3][4] This extensive ethnobotanical use hinted at the presence of potent bioactive compounds within the plant.

Scientific investigation into the chemical constituents of the creosote bush began to gain momentum in the early 20th century. It was not until 1945 that the plant's most notable antioxidant compound, nordihydroguaiaretic acid, was first identified.[5] Subsequent research led to its chemical purification in 1955. NDGA is a major metabolite in Larrea tridentata, constituting up to 10% of the dry weight of the leaves and approximately 80% of the phenolic compounds in the leaf resin. Its discovery opened the door to extensive research into its antioxidant, anti-inflammatory, antiviral, and cytotoxic properties.

The Discovery and Isolation Timeline

The journey from the traditional use of the creosote bush to the isolation and characterization of NDGA involved key milestones over several decades. The following diagram illustrates the historical progression of this process.

Experimental Protocols for Isolation and Purification

The isolation of NDGA from Larrea tridentata leaves involves several stages, from initial extraction to final purification. Various methods have been developed and optimized to improve yield and purity.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and purification of NDGA from plant material.

Extraction Methodologies

Several techniques have been employed for the extraction of NDGA from the creosote bush. The choice of method can significantly impact the extraction time, solvent consumption, and yield.

-

Protocol:

-

Mix 25 g of dried, powdered plant material with 100 mL of methanol.

-

Digest the mixture by heat-reflux in a water bath for 1 hour at 55-60°C.

-

Filter the extract and concentrate under reduced pressure.

-

-

Protocol:

-

Mix 1 g of dried, powdered plant with 30 mL of methanol.

-

Irradiate the mixture for 4 minutes at 800W (70°C).

-

Allow the sample to cool at room temperature between each minute of irradiation.

-

Filter the extract.

-

-

Protocol:

-

Place 1 g of dried, powdered plant material in a 100 mL glass beaker and add 50 mL of methanol.

-

Submerge the beaker in an ultrasonic water bath and sonicate for 20 minutes at room temperature.

-

Filter the extract.

-

-

Protocol:

-

Mix 1 g of dried, powdered plant material with 40 mL of 0.05M sodium acetate buffer (pH 4.8).

-

Add 1% Pectinex Ultra enzyme.

-

Shake the mixture for 2 hours at 50°C in an incubator at 150 rpm.

-

Filter the extract.

-

Purification Techniques

Crude extracts of NDGA are often purified to obtain the compound in a crystalline form with high purity.

-

Protocol:

-

Dissolve the crude NDGA extract in a minimal amount of a hot solvent or solvent mixture (e.g., hot dilute aqueous acetic acid, ethanol-water).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a cold solvent.

-

Dry the crystals under vacuum.

-

-

Protocol:

-

Form the tetraacetate derivative of the crude material using acetyl chloride.

-

Separate the reaction by-products.

-

Purify the tetraacetate ester from an alcoholic solution using activated carbon.

-

Hydrolyze the purified tetraacetate with 2% hydrochloric acid in ethyl alcohol to yield pure NDGA.

-

Quantitative Data and Analysis

The efficiency of different extraction methods can be compared based on the yield of NDGA obtained. The purity of the isolated compound is typically determined using chromatographic and spectroscopic techniques.

Comparison of Extraction Methods

| Extraction Method | Solvent | Time | Temperature | NDGA Yield (mg/g DW) | Reference |

| Conventional Heat-Reflux (CER) | Methanol | 1 hour | 55-60°C | 36.27 | |

| Microwave-Assisted (MAE) | Methanol | 4 minutes | 70°C | 42.87 | |

| Ebullition (EE) | Methanol | 10 minutes | Boiling | 45.03 | |

| Ultrasound-Assisted (UAE) | Methanol | 20 minutes | Room Temp. | Lower than CER | |

| Enzyme-Assisted (EAE) | Sodium Acetate Buffer | 2 hours | 50°C | Lower than CER | |

| Solid-State Fermentation (SSF) | - | - | 30°C | 7.39 |

Analytical Methods for Quantification and Identification

-

Methodology: HPLC is a standard method for the quantification of NDGA. A typical method involves a C18 column with a mobile phase consisting of a mixture of methanol and an acidic aqueous solution. Detection is commonly performed using a UV detector at a wavelength of approximately 280 nm.

-

Test Solution Preparation: Mix 0.5 g of powdered sample with 5 mL of methanol and sonicate for 10 minutes. Centrifuge or filter the solution and use the supernatant/filtrate.

-

Reference Solution: Dissolve 1 mg of NDGA in 1 mL of methanol.

-

Stationary Phase: HPTLC Si 60 F254.

-

Mobile Phase: Dichloromethane:methanol (70:9.2 v/v).

-

Derivatization: Fast Blue salt B reagent.

-

Detection: Under white light, the derivatized chromatogram shows a brown zone corresponding to NDGA.

Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference |

| UV Spectroscopy | λmax in Methanol: ~283.6 nm | |

| λmax in Acetonitrile: ~282 nm | ||

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H stretching (phenolic), C-H stretching (aliphatic), and C=C stretching (aromatic). | |

| Raman Spectroscopy | Absence of a feature at 780 ± 5 cm⁻¹ is indicative of a fully oxidized form. Characteristic signatures of toxic forms at 1582 ± 1 cm⁻¹ and 1698 ± 1 cm⁻¹. |

Conclusion

The discovery and isolation of nordihydroguaiaretic acid from the creosote bush is a classic example of a journey from traditional ethnobotanical knowledge to modern scientific investigation. The development of various extraction and purification techniques has enabled the efficient isolation of this potent antioxidant for further study and potential therapeutic applications. This guide provides a comprehensive overview of the historical context, experimental protocols, and analytical data related to NDGA, serving as a valuable resource for the scientific community. The continued exploration of NDGA and its derivatives holds promise for the development of new therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. opuntiads.com [opuntiads.com]

- 3. The Creosote Bush | EcoRestore Portal [ecorestore.arizona.edu]

- 4. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Nordihydroguaiaretic Acid (NDGA) and Its Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush (Larrea tridentata). It has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. NDGA and its synthetic derivatives have been investigated as potential therapeutic agents for a range of diseases, with some analogs showing enhanced potency and reduced toxicity compared to the parent compound. This technical guide provides an in-depth overview of the synthesis of NDGA and its key derivatives, presents quantitative data on their biological activities, and illustrates their interactions with critical signaling pathways.

Synthesis of Nordihydroguaiaretic Acid and Its Derivatives

The total synthesis of nordihydroguaiaretic acid has been approached through various routes, often starting from readily available precursors like vanillin or 3,4-dimethoxybenzaldehyde. These syntheses typically involve key steps such as carbon-carbon bond formation to construct the butane core and subsequent demethylation to yield the catechol functionalities.

General Synthetic Strategies

Several strategies have been employed for the synthesis of the C4-linked bis-catechol structure of NDGA and its analogs. One common approach involves the dimerization of a C2-synthon derived from a protected catechol precursor. Another strategy relies on the construction of the C4-backbone through methods like olefination reactions followed by reduction.

Derivatives of NDGA are often synthesized to explore structure-activity relationships (SAR). Modifications typically involve:

-

Altering the length of the carbon bridge between the two aromatic rings.

-

Substituting the hydroxyl groups on the catechol rings with methoxy, acetoxy, or other functional groups to modulate lipophilicity and metabolic stability.

-

Introducing conformational constraints to lock the molecule in a specific bioactive conformation.

Experimental Protocols

The following protocols represent a compiled methodology for the synthesis of NDGA and a key derivative, tetra-O-methyl-NDGA, based on established literature.

Protocol 1: Representative Synthesis of Nordihydroguaiaretic Acid (NDGA)

This protocol is a composite representation of synthetic routes described in the literature, often starting from a protected form of a catechol derivative. A common starting material is 3,4-dimethoxybenzaldehyde.

Step 1: Synthesis of 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diene

-

To a solution of 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a coupling reagent such as a low-valent titanium species (generated in situ from TiCl4 and a reducing agent like zinc dust).

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the diene.

Step 2: Reduction to 1,4-bis(3,4-dimethoxyphenyl)butane

-

The 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation, either at atmospheric pressure or under elevated pressure in a Parr hydrogenator, until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired butane derivative.

Step 3: Demethylation to Nordihydroguaiaretic Acid

-

The 1,4-bis(3,4-dimethoxyphenyl)butane is dissolved in a suitable solvent, such as dichloromethane (DCM), under an inert atmosphere.

-

A demethylating agent, such as boron tribromide (BBr3), is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude NDGA is purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Synthesis of Tetra-O-methyl-NDGA (Terameprocol)

Tetra-O-methyl-NDGA, also known as terameprocol, is a key derivative with reported anticancer activity. Its synthesis typically starts from NDGA or a protected precursor.

-

NDGA is dissolved in a suitable solvent like acetone or dimethylformamide (DMF).

-

An excess of a methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.

-

A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to facilitate the methylation reaction.

-

The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization to yield tetra-O-methyl-NDGA.

Quantitative Data on Biological Activity

The anticancer activity of NDGA and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for NDGA and selected derivatives.

Table 1: IC50 Values of NDGA and Analogs with Varying Carbon Bridge Lengths against H-69 Small Cell Lung Cancer Cells

| Compound | Carbon Bridge Length | IC50 (µM) |

| NDGA | 4 | ~3-5 |

| Analog with 3-carbon bridge | 3 | >50 |

| Analog with 4-carbon bridge (no methyl groups) | 4 | <0.5 |

| Analog with 5-carbon bridge | 5 | ~3-5 |

| Analog with 6-carbon bridge | 6 | ~3-5 |

| Analog with 7-carbon bridge | 7 | >50 |

Table 2: IC50 Values of Tetra-O-substituted NDGA Analogs against Various Cancer Cell Lines

| Compound | A375 (Melanoma) | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

| NDGA | 25.1 µM | 28.3 µM | 8.5 µM | 79.4 µM |

| Tetra-O-methyl-NDGA (M4N) | 18.2 µM | 20.1 µM | 11.3 µM | 35.6 µM |

| NDGA tetra-acetate | 20.5 µM | 22.4 µM | 10.2 µM | 41.7 µM |

| NDGA bis-cyclic sulfate | >100 µM | >100 µM | 45.2 µM | >100 µM |

| NDGA bis-cyclic carbonate | >100 µM | >100 µM | 60.1 µM | >100 µM |

Signaling Pathways Modulated by NDGA and Its Derivatives

NDGA and its derivatives exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. Key targets include receptor tyrosine kinases (RTKs) such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), Human Epidermal Growth Factor Receptor 2 (HER2/neu), and Fibroblast Growth Factor Receptor 1 (FGFR1), as well as the Transforming Growth Factor-β (TGF-β) signaling pathway.

IGF-1R Signaling Pathway

The IGF-1R pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in many cancers. NDGA has been shown to inhibit IGF-1R signaling.

Caption: NDGA inhibits the IGF-1R signaling pathway.

HER2/neu Signaling Pathway

HER2/neu is another receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with a poor prognosis. NDGA has been shown to inhibit HER2/neu signaling.

Caption: NDGA inhibits the HER2/neu signaling pathway.

TGF-β Signaling Pathway

The TGF-β signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many diseases, including cancer. NDGA has been identified as an inhibitor of this pathway.

Caption: NDGA inhibits the TGF-β signaling pathway.

Conclusion

Nordihydroguaiaretic acid and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of these molecules allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potential of NDGA analogs, with some derivatives exhibiting significantly enhanced anticancer activity compared to the parent compound. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key signaling pathways such as IGF-1R, HER2/neu, and TGF-β, provides a solid foundation for their rational design and clinical development. Further research into the synthesis and biological evaluation of novel NDGA derivatives is warranted to fully exploit their therapeutic potential.

The Anti-Inflammatory Effects of Nordihydroguaiaretic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydroguaiaretic acid (NDGA), a lignan derived from the creosote bush (Larrea tridentata), has demonstrated significant anti-inflammatory properties through a variety of mechanisms. This technical guide provides an in-depth overview of the core anti-inflammatory actions of NDGA, focusing on its molecular targets, modulation of key signaling pathways, and supporting quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and further investigation of these effects. The primary mechanisms of NDGA's anti-inflammatory activity include the inhibition of lipoxygenase (LOX) pathways, scavenging of reactive oxygen species (ROS), and modulation of critical inflammatory signaling cascades such as NF-κB and MAPK. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Anti-Inflammatory Action

NDGA exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting enzymatic pathways and intracellular signaling cascades involved in the inflammatory response.

1.1. Lipoxygenase (LOX) Inhibition: The most well-characterized mechanism of NDGA is its potent inhibition of lipoxygenases, a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce inflammatory mediators such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][2][3] By inhibiting 5-LOX, 12-LOX, and 15-LOX, NDGA effectively reduces the synthesis of these pro-inflammatory eicosanoids.[1][2] This inhibition is achieved by maintaining the iron in the catalytic center of LOX in its ferrous (Fe2+) state, thereby breaking the redox cycle necessary for enzymatic activity.

1.2. Antioxidant Activity: NDGA possesses two catechol rings that confer potent antioxidant properties, allowing it to scavenge a variety of reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals. Oxidative stress is a key contributor to inflammation, and by reducing ROS levels, NDGA mitigates the pro-oxidant effects that drive inflammatory processes. This antioxidant capacity also contributes to the protection of cells from oxidative damage-induced apoptosis.

1.3. Modulation of Inflammatory Signaling Pathways: Beyond its direct enzymatic inhibition and antioxidant effects, NDGA influences several key signaling pathways that regulate the expression of pro-inflammatory genes.

-

NF-κB Pathway: NDGA has been shown to inhibit the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. NDGA can suppress the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular inflammatory responses. NDGA has been observed to modulate these pathways, often leading to a decrease in the activation of downstream targets. For instance, NDGA has been shown to reduce the phosphorylation of JNK and c-JUN.

-

JAK-STAT Pathway: In certain contexts, NDGA can suppress the pro-inflammatory response mediated by interferon-gamma (IFNγ) in a LOX-independent manner by reducing the phosphorylation of JAK and STAT proteins.

-

Protease-Activated Receptor 2 (PAR2) Pathway: NDGA has been shown to inhibit the PAR2-mediated signaling pathway, which is involved in skin inflammation. It achieves this by reducing the mobilization of intracellular Ca2+ and down-regulating inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of NDGA.

| Parameter | Model System | Concentration/Dose | Effect | Reference |

| IC50 for AHH & ERD activities | Rat epidermal and hepatic microsomes | 4.1 x 10⁻⁵ to 13.1 x 10⁻⁵ M | Inhibition of monooxygenase activity | |

| IL-8 Secretion | HaCaT keratinocytes | 1.25-20 µM | Dose-dependent decrease | |

| TARC Secretion | HaCaT keratinocytes | Not specified | Dose-dependent decrease | |

| Serum IgE Levels | Oxazolone-induced atopic dermatitis in mice | 0.01%, 0.1%, and 1% topical application | 22%, 5%, and 24% decrease, respectively | |

| Nitrite Production | Mouse peritoneal macrophages | Not specified | Significant inhibition | |

| IL-2-independent lymphocyte proliferation | Human lymphocytes | IC50 = 2 µM | Inhibition | |

| IL-2R expression | Human lymphocytes | IC50 = 8 µM | Inhibition | |

| TNF-α-induced NF-κB reporter activity | Raw 264.7 cells | Not specified | Dose-dependent inhibition | |

| TNF-α-induced microglial activation | Walker EOC-20 microglia cells | IC50 = 8 ± 3 µM | Inhibition of NO₂⁻ output |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of NDGA.

3.1. Cell Culture and Inflammatory Stimulation (General Protocol)

-

Cell Lines: RAW 264.7 murine macrophages or HaCaT human keratinocytes are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL or a combination of TNF-α and IFN-γ at 10 ng/ml each.

-

NDGA Treatment: Cells are pre-treated with varying concentrations of NDGA for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

3.2. Measurement of Cytokine Secretion (ELISA)

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3-4 x 10⁴ cells/well and culture for 24 hours.

-

Starve cells in serum-free DMEM for 12 hours.

-

Pre-treat with NDGA for 30 minutes to 2 hours.

-

Add the inflammatory stimulus (e.g., LPS, SLIGKV-NH₂) and incubate for 24-72 hours.

-

Collect the supernatant.

-

Quantify the concentration of cytokines such as IL-6, IL-8, or TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Measure absorbance at 450 nm using a microplate reader.

-

3.3. Western Blot Analysis for Signaling Proteins

-

Protocol:

-

Culture and treat cells with NDGA and inflammatory stimuli as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-JNK, ICAM-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3.4. In Vivo Model of Skin Inflammation (Oxazolone-Induced Atopic Dermatitis)

-

Animal Model: Hairless mice are typically used.

-

Protocol:

-

Induce atopic dermatitis by topical application of 0.05% oxazolone for a specified duration (e.g., 9 days).

-

Treat the mice with vehicle, a positive control (e.g., 0.05% dexamethasone), or varying concentrations of NDGA (e.g., 0.01%, 0.1%, 1%) for a defined period (e.g., 25 days).

-

Assess skin barrier function by measuring transepidermal water loss (TEWL).

-

Collect blood samples to measure serum IgE levels by ELISA.

-

Perform histological analysis of skin biopsies to evaluate inflammatory cell infiltration.

-

Visualization of Signaling Pathways and Workflows

4.1. Signaling Pathways

Caption: Overview of key anti-inflammatory signaling pathways inhibited by NDGA.

4.2. Experimental Workflow

Caption: A generalized workflow for evaluating the anti-inflammatory properties of NDGA.

Conclusion

Nordihydroguaiaretic acid is a potent anti-inflammatory agent with a well-documented profile of activity. Its ability to inhibit lipoxygenase enzymes, scavenge reactive oxygen species, and modulate key inflammatory signaling pathways such as NF-κB and MAPK, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of NDGA and its derivatives as novel anti-inflammatory therapeutics. Future investigations should focus on elucidating its in vivo efficacy in a broader range of inflammatory disease models and on optimizing its pharmacokinetic and safety profiles for potential clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Nordihydroguaiaretic Acid and Its Derivative Tetra-O-methyl Nordihydroguaiaretic Acid against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nordihydroguaiaretic Acid in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydroguaiaretic acid (NDGA), a lignan derived from the creosote bush (Larrea tridentata), has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. Its ability to inhibit proliferation and induce programmed cell death, or apoptosis, makes it a compound of considerable interest for oncological research and therapeutic development. This technical guide provides an in-depth examination of the molecular mechanisms through which NDGA exerts its apoptotic effects. We will detail its impact on critical signaling pathways, present quantitative data on its efficacy, provide comprehensive experimental protocols for studying its effects, and visualize the complex signaling cascades it modulates.

Introduction to Nordihydroguaiaretic Acid (NDGA)

NDGA is a phenolic compound historically recognized for its potent antioxidant and anti-inflammatory properties. It is also a well-known inhibitor of lipoxygenases (LOX), enzymes involved in the production of inflammatory mediators.[1] More recently, research has illuminated its pleiotropic effects on cancer cells, demonstrating its capacity to induce growth arrest and apoptosis through multiple mechanisms, independent of its LOX inhibitory function.[2] These multifaceted actions, which include the disruption of the cytoskeleton and the inhibition of key survival signaling pathways, position NDGA as a promising scaffold for the development of novel anti-cancer agents.[2]

Mechanisms of NDGA-Induced Apoptosis

NDGA triggers apoptosis in cancer cells through several interconnected signaling pathways. The primary mechanisms identified include the induction of anoikis-like apoptosis via cytoskeletal disruption, inhibition of crucial receptor tyrosine kinases (RTKs), and suppression of the PI3K/Akt/mTORC1 survival pathway.

Anoikis-Like Apoptosis via Actin Cytoskeleton Disruption and SAPK Activation

A prominent mechanism of NDGA action is the induction of a specialized form of apoptosis known as anoikis, which occurs upon loss of cell adhesion. NDGA treatment leads to the rapid depolymerization and disruption of the filamentous actin (F-actin) cytoskeleton. This event precedes cell detachment and is tightly linked to the activation of Stress-Activated Protein Kinases (SAPKs), specifically c-Jun N-terminal Kinase (JNK) and p38 MAPK. The activation of these kinases is a critical step in initiating the apoptotic cascade in this context.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA directly inhibits the kinase activity of key RTKs that are often overexpressed in cancer and drive proliferation and survival. These include the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-erbB2/HER2/neu (HER2). By inhibiting the autophosphorylation of these receptors, NDGA blocks downstream pro-survival signaling cascades, most notably the PI3K/Akt pathway. This inhibition prevents the phosphorylation of key downstream targets like the pro-apoptotic protein BAD, thereby promoting cell death.

Direct and Indirect Inhibition of the mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. NDGA has been identified as a potent inhibitor of mTORC1 signaling in cancer cells. This inhibition occurs through a dual mechanism:

-

Indirect Activation of AMPK/TSC2: NDGA can stimulate the AMP-activated protein kinase (AMPK)/tuberous sclerosis complex 2 (TSC2) signaling axis, which is a negative regulator of mTORC1.

-

Direct Disruption of mTOR-Raptor Interaction: Similar to rapamycin, NDGA can directly disrupt the critical interaction between mTOR and its scaffolding protein, Raptor, which is essential for mTORC1 activity.

Inhibition of mTORC1 by NDGA leads to decreased phosphorylation of its downstream effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and the expression of key proteins like cyclin D1 and HIF-1α, ultimately leading to reduced proliferation and apoptosis.

Quantitative Efficacy of NDGA

The cytotoxic and pro-apoptotic effects of NDGA have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and the percentage of induced apoptosis vary depending on the cell type and experimental conditions.

Table 1: IC50 Values of NDGA in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| H-69 | Small Cell Lung Cancer | Not Specified | ~3-5 | |

| SKBR3 | Breast Cancer | 4 days | 31.09 ± 1.6 | |

| MDA-MB-435 | Breast Cancer | 4 days | 38.8 ± 2.1 | |

| MCF-7 | Breast Cancer | Not Specified | ~30 | |

| MCF-7/HER2-18 | Breast Cancer (HER2+) | Not Specified | ~10-15 | |

| HL-60 | Leukemia | 24 hours | ~10 | |

| U-937 | Leukemia | 24 hours | ~10 | |

| H1975 | Non-Small-Cell Lung | 72 hours | 15-25 | |

| H358 | Non-Small-Cell Lung | 72 hours | 15-25 | |

| Calu-1 | Non-Small-Cell Lung | 72 hours | 15-25 | |

| A549 | Non-Small-Cell Lung | 72 hours | 30-45 | |

| LAPC-4 | Prostate Cancer | Not Specified | ~5 | |

| Daoy | Medulloblastoma | 24 hours | ~75-100 |

Table 2: Quantitative Apoptosis Induction by NDGA

| Cell Line | NDGA Conc. (µM) | Incubation Time | Assay | % Apoptotic Cells | Reference |

| SW 850 | 25 | 12 hours | TUNEL | 34% | |

| C4-I | 25 | 12 hours | TUNEL | 26% | |

| Daoy | 75 | 24 hours | TUNEL | 14.85% | |

| Daoy | 100 | 24 hours | TUNEL | 20.63% | |

| MCF-7 | 2-fold IC50 | 24 hours | Annexin V/PI | ~12.9% |

Key Experimental Methodologies

To facilitate the study of NDGA's effects, this section provides detailed protocols for essential assays used to characterize its pro-apoptotic mechanisms.

Experimental Workflow Overview

The general workflow for investigating NDGA's effects involves cell culture, treatment with NDGA at various concentrations and time points, followed by specific assays to measure viability, apoptosis, and changes in protein expression or morphology.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot enter viable cells but stains the DNA of late-stage apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Cell Preparation: Seed cancer cells (e.g., 3 x 10⁵ cells/well in a 12-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of NDGA (e.g., 0, 10, 25, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL stock).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

-

Quantification:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key proteins like JNK, p38, S6K, and 4E-BP1.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and phosphorylated forms of target proteins.

-

Procedure:

-

Cell Lysis: After NDGA treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (diluted in 5% BSA/TBST). Recommended starting dilutions:

-

Phospho-JNK (Thr183/Tyr185): 1:1000

-

Total JNK: 1:1000

-

Phospho-p38 (Thr180/Tyr182): 1:1000

-

Total p38: 1:1000

-

Phospho-S6K (Thr389): 1:1000

-

Phospho-4E-BP1 (Thr37/46): 1:1000

-

Loading Control (β-actin or GAPDH): 1:5000

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Protocol: F-Actin Staining by Phalloidin

This immunofluorescence protocol visualizes the actin cytoskeleton.

-

Principle: Phalloidin is a peptide that binds with high affinity to F-actin. When conjugated to a fluorophore, it allows for detailed visualization of the actin filament network via fluorescence microscopy.

-

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips to 50-70% confluency.

-

Treatment: Treat cells with NDGA (e.g., 25 µM for 60 minutes) and appropriate controls.

-

Fixation: Wash cells with pre-warmed PBS, then fix with 4% methanol-free formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes to reduce nonspecific binding.

-

Staining: Dilute fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) to its working concentration (typically 1:100 to 1:1000) in 1% BSA/PBS. Incubate coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash coverslips three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

Nordihydroguaiaretic acid is a potent inducer of apoptosis in a wide array of cancer cells, acting through a sophisticated network of signaling pathways. Its ability to disrupt the actin cytoskeleton, inhibit critical RTK and mTORC1 survival signals, and activate stress kinases underscores its potential as a template for novel cancer therapeutics. The detailed mechanisms and protocols provided in this guide offer a robust framework for researchers to further investigate NDGA's anti-cancer properties. Future research should focus on elucidating the precise interplay between these pathways, identifying additional molecular targets, and evaluating the efficacy of NDGA and its more potent analogs in preclinical and clinical settings, particularly for cancers resistant to conventional therapies.

References

Neuroprotective Effects of Nordihydroguaiaretic Acid In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydroguaiaretic acid (NDGA) is a lignan found in the creosote bush, Larrea tridentata. It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2][3] In the context of neurobiology, NDGA has garnered significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro evidence for the neuroprotective effects of NDGA, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data from key studies.

Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which NDGA exerts its neuroprotective effects. These primarily revolve around its potent antioxidant and anti-inflammatory activities.

1. Antioxidant Activity and Scavenging of Reactive Oxygen Species (ROS):

NDGA is a powerful antioxidant capable of directly scavenging a variety of reactive oxygen species.[3][4] This is largely attributed to its chemical structure, which features two catechol rings. Its antioxidant properties are a cornerstone of its neuroprotective capacity, as oxidative stress is a major contributor to neuronal damage in various neurodegenerative conditions. NDGA has been shown to protect neuronal cultures from oxidative insults induced by agents like hydrogen peroxide (H₂O₂), iodoacetate (IAA), and amyloid-beta (Aβ).

2. Activation of the Nrf2/ARE Pathway:

Beyond direct ROS scavenging, NDGA can also enhance the endogenous antioxidant response in neuronal cells. It achieves this by activating the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by NDGA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1). This induction of antioxidant enzymes provides a sustained defense against oxidative stress.

3. Inhibition of Lipoxygenase (LOX) and Anti-inflammatory Effects:

NDGA is a well-characterized inhibitor of lipoxygenases, particularly 5-lipoxygenase (5-LOX). By inhibiting LOX, NDGA reduces the production of pro-inflammatory leukotrienes from arachidonic acid. This anti-inflammatory action is crucial in neuroprotection, as neuroinflammation is a key pathological feature of many neurodegenerative diseases. The inhibition of 12/15-lipoxygenase has been specifically implicated in preventing neuronal apoptosis in models of ischemia/reperfusion injury.

4. Modulation of Glutamate Uptake:

Excitotoxicity, caused by excessive synaptic glutamate, is a major mechanism of neuronal death. NDGA has been shown to enhance glutamate uptake, thereby reducing its excitotoxic potential. This effect is mediated by the upregulation of the glutamate transporter EAAT2.

5. Anti-amyloidogenic Properties:

In models relevant to Alzheimer's disease, NDGA has been shown to interfere with the pathogenic cascade of amyloid-beta (Aβ). It can inhibit the formation of Aβ fibrils and even disaggregate pre-formed fibrils. Furthermore, NDGA protects cultured hippocampal neurons from Aβ-induced toxicity by suppressing the accumulation of ROS and intracellular calcium.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies, highlighting the potency and efficacy of NDGA in different experimental paradigms.

Table 1: Antioxidant and Radical Scavenging Activity of NDGA

| Parameter | Value | Experimental System |

| IC₅₀ for TBARS Production | 0.1 µM | Rat brain homogenate |

| IC₅₀ for Peroxynitrite (ONOO⁻) Scavenging | 4 ± 0.94 µM | Chemical assay |

| IC₅₀ for Singlet Oxygen (¹O₂) Scavenging | 151 ± 20 µM | Chemical assay |

| IC₅₀ for Hydroxyl Radical (•OH) Scavenging | 0.15 ± 0.02 µM | Chemical assay |

| IC₅₀ for Superoxide Anion (O₂⁻•) Scavenging | 15 ± 1 µM | Chemical assay |

| IC₅₀ for Hypochlorous Acid (HOCl) Scavenging | 622 ± 42 µM | Chemical assay |

Table 2: Neuroprotective Efficacy of NDGA in Cellular Models

| Experimental Model | NDGA Concentration | Effect |

| Aβ-induced toxicity in rat hippocampal neurons | Concentration-dependent | Protection against neuronal injury |

| H₂O₂ and IAA-induced toxicity in human monocytes | 20 µM | Attenuation of cell death |

| H₂O₂ and 3-nitropropionic acid-induced neurotoxicity in cerebellar granule neurons | Not specified | Protection against neurotoxicity |

| Glutamate uptake in MN-1 neural cells | EC₅₀ = 1.7 ± 0.2 µM | Potent enhancement of glutamate uptake |

| DNA synthesis in rat and human glioma cells | 40 µM | >94% inhibition of ³H-thymidine incorporation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of NDGA in vitro.

1. Cell Viability Assays (MTT and LDH)

-

Objective: To quantify the protective effect of NDGA against toxin-induced cell death.

-

Cell Lines: SH-SY5Y human neuroblastoma cells, primary rat hippocampal neurons, or cerebellar granule neurons.

-

Protocol (MTT Assay):

-

Seed cells (e.g., 1.5 x 10⁴ cells/well) in 96-well plates and allow them to adhere.

-

Pre-incubate cells with various concentrations of NDGA (e.g., 5-25 µM) for a specified period (e.g., 12-24 hours).

-

Introduce the neurotoxin (e.g., Aβ peptide, H₂O₂, or glutamate) at a pre-determined toxic concentration and incubate for 24 hours.

-

Add MTT reagent (e.g., 50 µL of 1 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

Protocol (LDH Assay):

-

Follow steps 1-3 as in the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

LDH release is an indicator of cell membrane damage and is proportional to cytotoxicity.

-

2. Measurement of Reactive Oxygen Species (ROS)

-

Objective: To assess the ability of NDGA to suppress intracellular ROS accumulation.

-

Protocol (DCFH-DA Assay):

-

Culture neuronal cells in a suitable format (e.g., 96-well plates or coverslips).

-

Pre-treat cells with NDGA for a designated time.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), an oxidation-sensitive fluorescent dye.

-

Induce oxidative stress with a toxin (e.g., H₂O₂ or Aβ peptide).

-

Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microplate reader or a fluorescence microscope. A reduction in fluorescence in NDGA-treated cells indicates decreased ROS levels.

-

3. Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of NDGA on the expression and activation of proteins in signaling pathways like Nrf2/HO-1.

-

Protocol:

-

Treat cultured neuronal cells with NDGA for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, phospho-JNK, phospho-c-JUN) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

4. Glutamate Uptake Assay

-

Objective: To measure the effect of NDGA on glutamate transport into neuronal cells or synaptosomes.

-

Protocol:

-

Culture MN-1 neural cells or prepare synaptosomes from rodent spinal cord tissue.

-

Incubate the cells or synaptosomes with NDGA (e.g., at its EC₅₀ of 1.7 µM) for a specified duration (e.g., 12 hours).

-

Initiate the uptake reaction by adding radiolabeled glutamate (e.g., ³H-glutamate).

-

After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells or synaptosomes and measure the incorporated radioactivity using liquid scintillation counting.

-

An increase in radioactivity in NDGA-treated samples compared to controls indicates enhanced glutamate uptake.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Key neuroprotective mechanisms of NDGA.

Caption: Experimental workflow for cell viability assay.

Caption: Western blot analysis workflow.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of nordihydroguaiaretic acid. Its multifaceted mechanism of action, encompassing direct antioxidant effects, enhancement of endogenous antioxidant defenses via the Nrf2 pathway, and anti-inflammatory activity through LOX inhibition, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at harnessing the therapeutic potential of NDGA and its derivatives. However, it is important to note that high doses of NDGA have been associated with liver and kidney toxicity, which warrants careful consideration in the design of future preclinical and clinical studies.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nordihydroguaiaretic Acid Attenuates the Oxidative Stress-Induced Decrease of CD33 Expression in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Nordihydroguaiaretic Acid (NDGA) from Larrea tridentata

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the extraction, quantification, and biological activities of Nordihydroguaiaretic Acid (NDGA), a prominent lignan found in the desert shrub Larrea tridentata (creosote bush).

Introduction

Nordihydroguaiaretic acid (NDGA) is a phenolic antioxidant compound abundant in the leaves and twigs of Larrea tridentata.[1][2] It accounts for approximately 10% of the leaf's dry weight.[2] NDGA is recognized for its potent antioxidant, anti-inflammatory, and anti-proliferative properties, making it a subject of significant interest in drug development.[2][3] Its primary mechanisms of action include the inhibition of lipoxygenase (LOX), receptor tyrosine kinases (RTKs) like IGF-1R and HER2, and the transforming growth factor-β (TGF-β) signaling pathway.

Extraction Methodologies

The recovery of NDGA from Larrea tridentata is highly dependent on the chosen extraction technique. Efficiency is influenced by factors such as solvent choice, temperature, time, and the physical state of the plant material.

Conventional Solvent Extraction

Conventional methods like heat-reflux (maceration with heating) and simple ebullition (boiling) are commonly employed. Methanol has been shown to be a highly effective solvent, with studies indicating that 90% (v/v) methanol yields the highest recovery of NDGA.

Advanced Extraction Techniques

To improve efficiency and reduce solvent consumption, several advanced methods have been investigated:

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, leading to rapid cell wall rupture and release of bioactive compounds. MAE has been shown to be significantly faster than conventional methods, reducing extraction time from hours to minutes.

-

Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method is typically performed at room temperature, making it suitable for heat-sensitive compounds.

-

Enzyme-Assisted Extraction (EAE): This method employs enzymes like pectinase or laccase to break down the plant cell wall matrix, facilitating the release of NDGA.

-

Solid-State Fermentation (SSF): Using microorganisms like Aspergillus niger, SSF can modulate the plant matrix and enhance the release of bioactive compounds, including NDGA.

-

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically CO2, as the solvent. It is a highly selective and environmentally friendly technique, but may require a co-solvent for efficient extraction of polar compounds like NDGA.

Quantitative Data on Extraction Yields

The yield of NDGA varies significantly with the extraction method and parameters used. The following table summarizes key quantitative findings from various studies.

| Extraction Method | Solvent | Solid/Liquid Ratio | Temp. (°C) | Time | NDGA Yield (mg/g DW) | Reference |

| Heat-Reflux (Conventional) | Methanol | 1:4 (g/mL) | 55-60 | 1 hour | 36.27 | |

| Ebullition | Methanol | 1:9 (g/mL) | Boiling | 10 min | 45.03 | |

| Microwave-Assisted (MAE) | 50% Methanol | 1:10 (g/mL) | 70 | 1 min | 37.9 (or 42.87) | |

| Ultrasound-Assisted (UAE) | Methanol | 1:50 (g/mL) | Room Temp | 20 min | Lower than conventional | |

| Enzyme-Assisted (Pectinex) | Acetate Buffer | 1:40 (g/mL) | 50 | 2 hours | Lower than conventional | |

| Solvent Extraction | 90% Methanol | Not Specified | Not Specified | Not Specified | 46.96 | |

| Solid-State Fermentation | Water/Nutrients | Not Specified | 30 | Not Specified | 7.39 |

DW = Dry Weight

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methodologies that demonstrate high efficiency and rapid extraction times.

-

Preparation of Plant Material: Air-dry leaves of Larrea tridentata and grind them into a fine powder. Store in a dark, dry place.

-

Solvent Preparation: Prepare a 50% (v/v) methanol-water solution.

-

Extraction:

-

Mix 1 g of the dried powder with 10 mL of the 50% methanol solvent in a polytetrafluoroethylene (PTFE) extraction vessel.

-

Irradiate the suspension with microwaves at 800 W, maintaining a temperature of 70°C for 1 minute.

-

Allow the sample to cool to room temperature.

-

-

Sample Recovery:

-

Filter the extract through a 0.2 µm or 0.45 µm membrane filter to remove particulate matter.

-

The resulting filtrate is ready for analytical quantification (e.g., HPLC).

-

Protocol 2: HPLC Quantification of NDGA

This protocol outlines a general method for the quantification of NDGA in the obtained extracts.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.2% (v/v) formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

Initial: 3% B

-

0–5 min: Linear gradient to 9% B

-

5–15 min: Linear gradient to 16% B

-

15–45 min: Linear gradient to 50% B

-

Follow with a column wash and re-equilibration step.

-

-

Flow Rate: Maintain a flow rate of 0.2 mL/min.

-

Detection: Monitor the elution at a wavelength of 280 nm, where NDGA exhibits strong absorbance.

-

Quantification: Prepare a standard curve using pure NDGA standards of known concentrations. Calculate the concentration in the extracts by comparing peak areas to the standard curve.

Key Signaling Pathways and Mechanisms of Action

NDGA exerts its biological effects by modulating multiple cellular signaling pathways. Its inhibitory actions are central to its therapeutic potential.

Inhibition of the Lipoxygenase (LOX) Pathway

NDGA is a well-established inhibitor of lipoxygenase, particularly 5-LOX. This enzyme is critical in the arachidonic acid cascade, which produces pro-inflammatory leukotrienes. By inhibiting 5-LOX, NDGA effectively reduces inflammation.

Caption: NDGA inhibits the 5-Lipoxygenase (5-LOX) enzyme, blocking leukotriene synthesis.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to directly inhibit the kinase activity of several RTKs, which are often overactive in cancer cells. Key targets include the Insulin-like Growth Factor-1 Receptor (IGF-1R), HER2/neu, and Fibroblast Growth Factor Receptor 3 (FGFR3). This inhibition blocks downstream pro-survival and proliferative signaling pathways like STAT and MAPK.

Caption: NDGA directly inhibits Receptor Tyrosine Kinases (RTKs), blocking downstream signaling.

Extraction and Analysis Workflow

The overall process from plant material to quantified NDGA involves several critical steps, as illustrated in the workflow diagram below.

Caption: General workflow for the extraction and quantification of NDGA from Larrea tridentata.

References

The Pivotal Role of Catechol Rings in the Biological Activities of Nordihydroguaiaretic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydroguaiaretic acid (NDGA), a lignan isolated from the creosote bush (Larrea tridentata), has garnered significant scientific interest due to its diverse and potent biological activities. Central to its multifaceted pharmacological profile are its two catechol rings. This technical guide provides an in-depth exploration of the biological activities attributed to these catechol moieties, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

Nordihydroguaiaretic acid (NDGA), also known as masoprocol, is a naturally occurring phenolic compound that has been extensively studied for its therapeutic potential.[1][2] Its chemical structure, characterized by a symmetrical butane backbone connecting two catechol (1,2-dihydroxybenzene) rings, is the primary determinant of its biological functions.[2][3] The hydroxyl groups on these catechol rings are highly reactive, enabling NDGA to participate in a variety of biochemical reactions that underpin its observed effects. This guide will dissect the specific contributions of the catechol rings to the principal biological activities of NDGA.

Antioxidant Activity: The Core of NDGA's Cytoprotective Effects

The most fundamental biological activity of NDGA, driven by its catechol rings, is its potent antioxidant capacity.[1] The hydroxyl groups on the catechol rings can readily donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.

Mechanism of Action

The antioxidant mechanism of NDGA's catechol rings involves the donation of a hydrogen atom from each of the four hydroxyl groups, leading to the formation of a more stable semiquinone radical and subsequently an ortho-quinone. This process effectively quenches damaging free radicals. NDGA has been shown to be a powerful scavenger of various ROS, including superoxide anion (O₂⁻•), hydroxyl radical (•OH), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻).

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of NDGA has been quantified in various studies. While specific, directly comparable quantitative data from a single source is sparse in the provided search results, the literature consistently highlights its high potency. For instance, it has been shown to be a more efficient scavenger of ONOO⁻, ¹O₂, •OH, and O₂⁻• than reference compounds like uric acid, penicillamine, and glutathione.

| Parameter | Value/Observation | Reference |

| ROS Scavenging | Efficient scavenger of peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion, and hypochlorous acid. | |

| Comparison | More efficient scavenger than uric acid, penicillamine, glutathione, and mannitol for certain ROS. |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to quantify antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of NDGA in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the NDGA solution to the wells. A control well should contain DPPH and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of NDGA.

Signaling Pathway: NRF2 Activation

Beyond direct radical scavenging, the catechol rings of NDGA are involved in the activation of the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) signaling pathway, a key regulator of endogenous antioxidant responses. Oxidation of the catechol rings to electrophilic quinones can lead to the modification of cysteine residues on Keap1, the cytosolic repressor of NRF2. This modification disrupts the Keap1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of NDGA are intrinsically linked to its catechol structure. These effects are primarily mediated through the inhibition of enzymes involved in the inflammatory cascade and the modulation of inflammatory signaling pathways.

Mechanism of Action: Lipoxygenase Inhibition

A key and well-characterized anti-inflammatory mechanism of NDGA is its potent inhibition of lipoxygenases (LOXs). LOXs are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory leukotrienes. The catechol rings of NDGA play a crucial role in this inhibition by reducing the active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state, thereby breaking the catalytic cycle.

Quantitative Data on Anti-inflammatory Activity

| Target | IC50 / Concentration | Cell Line / System | Reference |

| 5-Lipoxygenase | 0.92 µM (for comparison with Zileuton) | Not specified | |

| Lipoxygenases (general) | 50 µM (reduction of 5-HEPE and 5-HETE) | Not specified | |

| Cyclooxygenase (COX) | Inhibition observed, but less potent than LOX inhibition | Not specified |

Experimental Protocol: Lipoxygenase Inhibition Assay

Principle: The activity of lipoxygenase can be monitored by measuring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which absorbs light at 234 nm.

Procedure:

-

Prepare a buffer solution (e.g., borate buffer, pH 9.0).

-

Prepare a solution of the substrate (e.g., sodium linoleate) in the buffer.

-

Prepare various concentrations of NDGA.

-

In a quartz cuvette, mix the buffer, substrate solution, and the NDGA solution (or vehicle for control).

-

Initiate the reaction by adding a solution of lipoxygenase enzyme (e.g., soybean lipoxygenase).

-

Immediately monitor the increase in absorbance at 234 nm for a set period using a spectrophotometer.

-

The rate of reaction is determined from the initial linear portion of the absorbance curve.

-

The percentage of inhibition is calculated as (Rate_control - Rate_sample) / Rate_control * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of NDGA.

Signaling Pathway: Inhibition of LOX Pathway

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

The catechol rings of NDGA are critical for its anticancer properties, which are exerted through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer effects of NDGA are pleiotropic. The pro-oxidant activity of the catechol rings at higher concentrations can induce oxidative stress within cancer cells, leading to apoptosis. Furthermore, NDGA has been shown to inhibit the transcription factor Sp1, which regulates the expression of numerous genes involved in cell growth, survival, and angiogenesis. Inhibition of receptor tyrosine kinases, such as the insulin-like growth factor-1 receptor (IGF-1R) and HER2/neu, also contributes to its antiproliferative effects.

Quantitative Data on Anticancer Activity

| Cell Line | IC50 Value | Reference |

| H-69 (small cell lung cancer) | ~3-5 µM | |

| Various cancer cell lines | 1-100 µM (effective concentration range) |

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of NDGA for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of NDGA that inhibits cell growth by 50%, can be calculated.

Signaling Pathway: Inhibition of Pro-Survival Pathways

Antiviral Activity: A Broad-Spectrum Inhibition

NDGA and its derivatives have demonstrated antiviral activity against a range of viruses. The catechol groups are implicated in these effects, although methylation of these groups can in some cases enhance activity, suggesting a complex structure-activity relationship.

Mechanism of Action

The antiviral mechanisms of NDGA are not fully elucidated but appear to be virus-specific. For some viruses, such as flaviviruses (e.g., Dengue, Zika, West Nile virus), the antiviral effect of NDGA has been linked to the inhibition of lipogenesis by interfering with the sterol regulatory element-binding proteins (SREBPs) pathway, as viral replication is highly dependent on host cell lipid metabolism. For other viruses, like HIV, derivatives of NDGA have been shown to inhibit the transcription factor Sp1, which is crucial for viral gene expression. For SARS-CoV-2, NDGA has been shown to inhibit viral replication.

Quantitative Data on Antiviral Activity

| Virus | IC50 / Concentration | Assay | Reference |

| HIV (Tetra-O-methyl-NDGA) | 11 µM | Tat-regulated transactivation | |

| Herpes Simplex Virus (Tetra-O-methyl-NDGA) | 43.5 µM | Immediate early gene expression | |

| SARS-CoV-2 | 35 µM (significant reduction) | Plaque reduction assay |

Experimental Protocol: Plaque Reduction Assay

Principle: This assay determines the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50% (PRNT50).

Procedure:

-

Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Prepare serial dilutions of the virus stock and incubate with the cells for 1-2 hours to allow for viral adsorption.

-

Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) with or without various concentrations of NDGA.

-

Incubate the plates at an appropriate temperature until plaques (zones of cell death) are visible.

-